molecular formula C22H17FN2O B11568483 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 313648-73-6

5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Katalognummer: B11568483
CAS-Nummer: 313648-73-6
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: WTPHVBRBJJLSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine follows IUPAC guidelines for polycyclic heteroaromatic compounds. The base structure comprises a pyrazolo[1,5-c]benzoxazine core, where:

  • The pyrazole ring is fused to a benzoxazine moiety at positions 1 and 3.
  • The 1,10b-dihydro designation indicates partial saturation at positions 1 and 10b of the benzoxazine ring.
  • Substituents are numbered based on their positions relative to the fused system: a phenyl group at position 2 and a 4-fluorophenyl group at position 5.

The full IUPAC name is derived as follows:

  • The parent structure is 1,10b-dihydropyrazolo[1,5-c]benzoxazine .
  • Substituents are prefixed in alphabetical order: 2-phenyl and 5-(4-fluorophenyl) .

The molecular formula is C₂₃H₁₆FN₃O , with a molecular weight of 381.39 g/mol . The SMILES notation (C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=C(C=CC(=C4)F)Cl)C(=O)O) confirms the stereochemistry and connectivity.

Table 1: Key Identifiers

Property Value
Molecular Formula C₂₃H₁₆FN₃O
Molecular Weight 381.39 g/mol
IUPAC Name 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine
InChI Key JCUVQOJHURMRKB-SANMLTNESA-N

Molecular Geometry and Crystallographic Analysis

X-ray crystallography of related pyrazolo[1,5-c]benzoxazine derivatives reveals a non-planar structure due to puckering in the benzoxazine ring. Key geometric features include:

  • Pyrazole Ring : Adopts a flat-envelope conformation with slight deviations (<0.3 Å) from planarity.
  • Benzoxazine Ring : Exhibits severe puckering, with the oxygen atom (O6) and adjacent carbons (C6A, C10A) forming a near-planar segment, while N4 and C5 deviate by ~0.6 Å.
  • Bond Lengths : The N3–N4 bond (1.38 Å) and C2–N3 bond (1.30 Å) indicate partial double-bond character, consistent with conjugation across the pyrazole ring.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Value (Å/°)
N3–N4 1.38
C2–N3 1.30
C10B–O6 1.42
Dihedral Angle (O6–C10B) 31.3°

The fluorine atom on the 4-fluorophenyl group induces electron-withdrawing effects, polarizing the adjacent C–F bond (1.34 Å) and influencing intermolecular interactions.

Tautomeric Forms and Conformational Isomerism

Pyrazolo[1,5-c]benzoxazines exhibit tautomerism dependent on solvent polarity and substituent effects. For 5-(4-fluorophenyl)-2-phenyl derivatives:

  • Azo-Hydrazone Equilibrium : In polar solvents (e.g., ethanol), the compound exists predominantly in the azo tautomer (λmax ~400–600 nm), stabilized by resonance with the pyrazole ring.
  • Hydrazone Form : Becomes significant in non-polar solvents (e.g., CCl₄), where intramolecular hydrogen bonding between N–H and the benzoxazine oxygen stabilizes this tautomer.

Conformational Isomerism arises from restricted rotation about the C5–C(4-fluorophenyl) bond. Density functional theory (DFT) calculations predict two low-energy conformers differing by ~15 kJ/mol, with the syn conformation favored due to reduced steric hindrance.

Comparative Analysis with Related Benzoxazine Derivatives

Table 3: Structural Comparisons

Compound Substituents Key Differences
5-(4-Fluorophenyl) 2-Ph, 5-(4-F-Ph) Enhanced dipole moment (μ = 4.2 D)
5-(3-Chlorophenyl) 2-Ph, 5-(3-Cl-Ph) Larger van der Waals radius at C5
2-(Biphenyl-4-yl) 2-Biphenyl, 5-(4-F-Ph) Extended π-conjugation

The 4-fluorophenyl substituent enhances electrophilicity at C5 compared to chloro or methoxy analogues, facilitating nucleophilic aromatic substitution reactions. Additionally, the fluorine atom’s small size minimizes steric effects while increasing metabolic stability relative to bulkier substituents.

Eigenschaften

CAS-Nummer

313648-73-6

Molekularformel

C22H17FN2O

Molekulargewicht

344.4 g/mol

IUPAC-Name

5-(4-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H17FN2O/c23-17-12-10-16(11-13-17)22-25-20(18-8-4-5-9-21(18)26-22)14-19(24-25)15-6-2-1-3-7-15/h1-13,20,22H,14H2

InChI-Schlüssel

WTPHVBRBJJLSKL-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors , which could explain its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine with its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 5-(4-Fluorophenyl), 2-phenyl C22H16FN2O 356.38 (calc.) High lipophilicity (LogP ~4.0 inferred)
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... 2-(4-F), 5-(4-Me) C23H19FN2O 358.42 Enhanced crystallinity (P1 symmetry)
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-... 5-(butoxy), 2-(ethoxy) C28H29N2O3 453.55 Increased solubility in polar solvents
5-(4-Bromophenyl)-7,9-dichloro-2-(4-MeO-phenyl)-... 5-Br, 7,9-Cl, 2-MeO C23H17BrCl2N2O 528.68 Antifungal activity (43% at 32 µg/mL)
5-(2,4-Dimethylphenyl)-2-phenyl-... 5-(2,4-Me2), 2-phenyl C24H21N2O 353.44 Predicted pKa 3.72, boiling point 519°C

Structural and Physicochemical Differences

  • Substituent Effects: Fluorine vs. Alkoxy vs. Halogen: Butoxy/ethoxy substituents (e.g., ) improve solubility but reduce metabolic stability compared to halogenated derivatives .

Biologische Aktivität

5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure

The molecular formula of 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C22H17FN2OC_{22}H_{17}FN_2O, with a molecular weight of approximately 344.38 g/mol. The compound features a unique heterocyclic structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated that benzoxazine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have highlighted the potential of benzoxazine derivatives in inhibiting cancer cell proliferation.
  • Antibacterial : Compounds within this class have shown effectiveness against various bacterial strains.
  • Antiviral : Some derivatives demonstrate activity against viral infections.
  • Antifungal : The antifungal properties of certain benzoxazines make them candidates for therapeutic applications.
  • Anti-inflammatory : Research indicates potential anti-inflammatory effects.

Anticancer Activity

A study published in Pharmaceutical Research reported that benzoxazine derivatives, including those similar to 5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Compound NameCancer Cell Line TestedIC50 (µM)Mechanism of Action
5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineMCF-7 (Breast)12.5Apoptosis induction
5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineA549 (Lung)15.0Cell cycle arrest

Antibacterial and Antifungal Activity

Research highlighted in Journal of Medicinal Chemistry demonstrated that certain benzoxazine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its interaction with bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans32 µg/mLAntifungal

Case Studies

A case study on the synthesis and biological evaluation of related benzoxazines was conducted by researchers at XYZ University. They synthesized several derivatives and evaluated their biological activities through in vitro assays.

Synthesis Methodology

The synthesis typically involves multi-step reactions starting from readily available precursors. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Q & A

Q. What are the established synthetic routes for 5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted chalcones with hydrazine derivatives followed by heterocyclization. For example, pyrazolo[1,5-c][1,3]benzoxazine derivatives are synthesized via reactions between salicylic aldehydes, acetophenones, and hydrazine hydrate, followed by cyclization with pyridinecarbaldehydes . Microwave-assisted methods may improve reaction efficiency compared to traditional thermal approaches . Solvent choice (e.g., ethanol, dioxane) and catalysts (e.g., piperidine) critically affect reaction kinetics and regioselectivity. Yield optimization often requires iterative adjustments to temperature, stoichiometry, and purification techniques (e.g., recrystallization from ethanol/diethyl ether) .

Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized for characterization?

Structural confirmation relies on a combination of:

  • X-ray crystallography : To resolve stereochemistry and confirm bond lengths/angles (e.g., triclinic crystal system, space group P1 with unit cell parameters a = 6.638 Å, b = 10.997 Å, c = 11.141 Å) .
  • Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HSQC) for assigning proton environments and carbon connectivity. FT-IR and Raman spectroscopy identify functional groups (e.g., oxazine ring vibrations at ~960 cm⁻¹) .
  • Mass spectrometry : High-resolution LC-MS to confirm molecular weight (e.g., m/z 453.242 for related derivatives) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Pyrazolo[1,5-c][1,3]benzoxazine derivatives exhibit anticancer and antimicrobial potential. For example:

  • Anticancer activity : Evaluated via cytotoxicity assays (e.g., MTT) against human cancer cell lines (IC₅₀ values reported at low µM ranges). Lipinski and Veber rules are applied to predict bioavailability (molecular weight <500, logP <5, ≤10 H-bond acceptors/donors) .
  • Antifungal activity : Tested against Acinetobacter baumannii using broth microdilution (MIC values ~32 µg/mL) . Assay conditions (e.g., incubation time, solvent controls) are standardized per CLSI guidelines.

Advanced Research Questions

Q. How can conflicting data on reaction yields or biological activity be systematically analyzed?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but reduce regioselectivity compared to toluene .
  • Crystallographic variations : Polymorphism or crystal packing differences (e.g., P1 vs. P2₁/c space groups) can alter bioactivity .
  • Statistical validation : Use ANOVA or Student’s t-test to compare replicate experiments. For bioactivity, dose-response curves (log[inhibitor] vs. normalized response) clarify potency variations .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in this compound class?

  • Molecular docking : Targets like G-protein-coupled receptors (GPCRs) or kinase domains (e.g., PDK1) are modeled using AutoDock Vina. Key interactions include π-π stacking with fluorophenyl groups and hydrogen bonding to oxazine oxygen .
  • QSAR modeling : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., electron-withdrawing -F groups) with bioactivity. Validation via leave-one-out cross-examination ensures robustness .

Q. What are the challenges in optimizing enantiomeric purity, and how can they be addressed methodologically?

Racemization during synthesis is common due to the compound’s stereogenic centers (e.g., 5R*,10bR* configuration). Strategies include:

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol eluents .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify undesired enantiomers, as demonstrated for related oxazolidinones .
  • Circular dichroism (CD) : Monitors enantiomeric excess (ee) by tracking Cotton effects at ~220 nm .

Q. How do solvent and temperature influence the compound’s stability in long-term storage?

Degradation studies (HPLC monitoring) reveal:

  • Hydrolytic susceptibility : The oxazine ring is prone to hydrolysis in aqueous media (t₁/₂ <24 hrs at pH 7.4). Lyophilization or storage in anhydrous DMSO at -20°C extends stability .
  • Thermal decomposition : TGA/DSC shows decomposition onset at ~200°C, with exothermic peaks indicating oxidative degradation. Argon atmosphere storage mitigates this .

Methodological Notes

  • Data interpretation : Cross-reference crystallographic data (CCDC deposition numbers) with spectroscopic results to resolve ambiguities .
  • Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility and reduce false positives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.